

Technical Guide: Synthesis and Characterization of N-(Pyrimidin-2-yl)formimidamide

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Compound of Interest

Compound Name: N-(Pyrimidin-2-yl)formimidamide

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Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of **N-(Pyrimidin-2-yl)formimidamide**, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound in published literature, this guide outlines a plausible and well-established synthetic methodology based on analogous reactions. Furthermore, it presents the expected analytical data based on the known spectroscopic behavior of related compounds. Detailed experimental protocols for the proposed synthesis and characterization are provided to facilitate its practical implementation in a laboratory setting.

Introduction

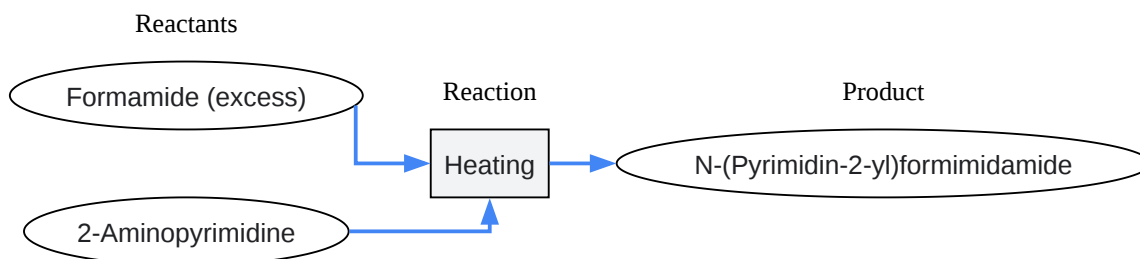
Formimidamides are a class of compounds containing the $\text{HN}=\text{CH}-\text{NH}-\text{R}$ functional group. They are valuable intermediates in organic synthesis and have been investigated for their potential biological activities. The pyrimidine moiety is a key structural component in many biologically active molecules, including established pharmaceuticals. The combination of these two moieties in **N-(Pyrimidin-2-yl)formimidamide** suggests its potential as a scaffold for the development of novel therapeutic agents. This guide details a practical synthetic route and the expected analytical characterization of this target compound.

Proposed Synthesis

The synthesis of **N-(Pyrimidin-2-yl)formimidamide** can be effectively achieved through the reaction of 2-aminopyrimidine with an appropriate formylating agent. A common and efficient method for the formation of N-substituted formimidamides is the reaction of a primary amine with triethyl orthoformate.^{[1][2]} This reaction proceeds via the formation of an ethoxyformimidate intermediate, which then reacts with another molecule of the amine or ammonia (if present) to yield the final formimidamide. For the synthesis of the unsubstituted formimidamide, a source of ammonia is required in the second step. A more direct approach, proposed here, involves the reaction of 2-aminopyrimidine with formamide, which can serve as both the formylating agent and the source of the second amino group.

Synthetic Workflow

The proposed synthetic workflow is a one-pot reaction where 2-aminopyrimidine is heated with an excess of formamide.



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Caption: Proposed one-pot synthesis of **N-(Pyrimidin-2-yl)formimidamide**.

Experimental Protocols

Synthesis of N-(Pyrimidin-2-yl)formimidamide

Materials:

- 2-Aminopyrimidine
- Formamide
- Toluene
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Rotary evaporator
- Crystallization dish

Procedure:

- In a 100 mL round-bottom flask, combine 2-aminopyrimidine (1 equivalent) and formamide (10 equivalents).
- Add a magnetic stir bar and equip the flask with a reflux condenser.
- Heat the reaction mixture to 120-130 °C with continuous stirring for 4-6 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl acetate/Hexane).
- Upon completion, allow the reaction mixture to cool to room temperature.
- Remove the excess formamide under reduced pressure using a rotary evaporator.
- To the resulting residue, add toluene and heat to dissolve.
- Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
- Collect the precipitated solid by vacuum filtration and wash with a small amount of cold toluene.

- Dry the product under vacuum to obtain **N-(Pyrimidin-2-yl)formimidamide**.

Characterization Methods

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Apparatus: 400 MHz NMR Spectrometer
- Solvent: Dimethyl sulfoxide-d6 (DMSO-d6)
- Procedure: Dissolve a small amount of the synthesized compound in DMSO-d6. Record the ^1H and ^{13}C NMR spectra. The expected chemical shifts for the formamide protons are typically in the range of 7.2-8.2 ppm.[3][4]

3.2.2. Infrared (IR) Spectroscopy

- Apparatus: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
- Procedure: Place a small amount of the dry, solid product directly on the ATR crystal and record the spectrum.

3.2.3. Mass Spectrometry (MS)

- Apparatus: Mass spectrometer with an Electrospray Ionization (ESI) source.
- Procedure: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the ESI source.

Expected Characterization Data

The following tables summarize the expected quantitative data for the characterization of **N-(Pyrimidin-2-yl)formimidamide**. This data is predictive and based on the analysis of similar chemical structures.

Table 1: Expected ^1H NMR Data (400 MHz, DMSO-d6)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.5	Doublet	2H	H4, H6 (Pyrimidine ring)
~7.8	Singlet	1H	CH (Formimidamide)
~7.0	Triplet	1H	H5 (Pyrimidine ring)
~6.5	Broad Singlet	2H	NH ₂ (Formimidamide)

Table 2: Expected ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment
~160	C2 (Pyrimidine ring)
~158	C4, C6 (Pyrimidine ring)
~155	CH (Formimidamide)
~115	C5 (Pyrimidine ring)

Table 3: Expected IR Spectroscopy Data

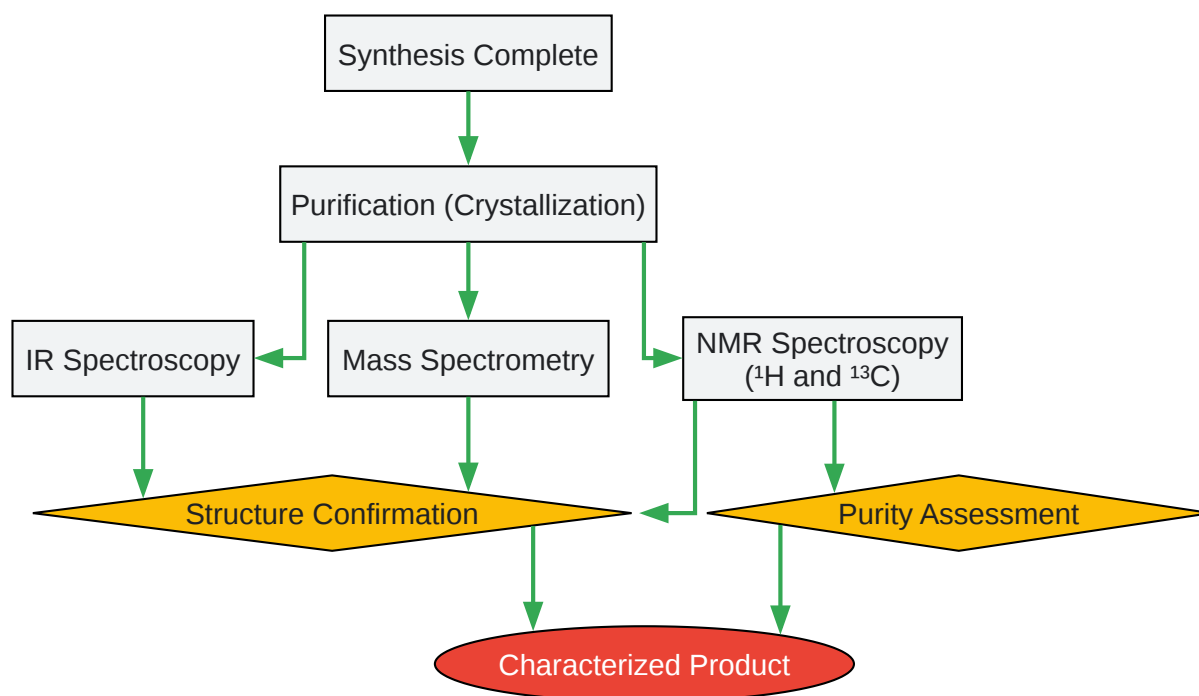
Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 3100	Strong, Broad	N-H stretch (Amine)
~1650	Strong	C=N stretch (Imine)
~1580	Medium	C=N, C=C stretch (Pyrimidine ring)

Table 4: Expected Mass Spectrometry Data

Ion	Expected m/z
[M+H] ⁺	123.06

Logical Relationships in Characterization

The characterization process follows a logical flow to confirm the identity and purity of the synthesized compound.



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Caption: Logical workflow for the characterization of the synthesized compound.

Conclusion

This technical guide provides a robust framework for the synthesis and characterization of **N-(Pyrimidin-2-yl)formimidamide**. The proposed synthetic protocol is based on well-established chemical transformations and is expected to provide a reliable route to the target compound. The predicted analytical data serves as a benchmark for researchers to confirm the successful synthesis and purity of the molecule. This information is intended to support further research and development efforts involving this and related pyrimidine derivatives in the field of medicinal chemistry.

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